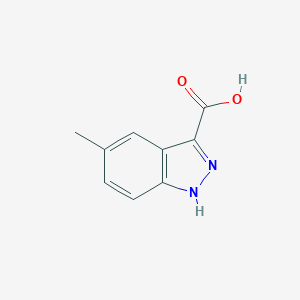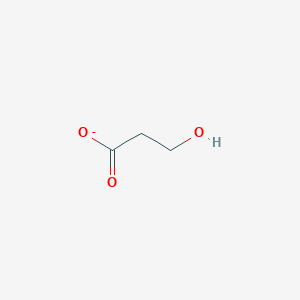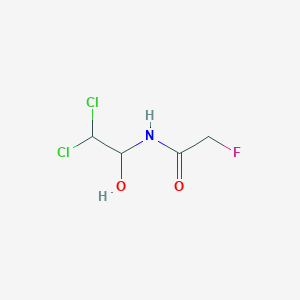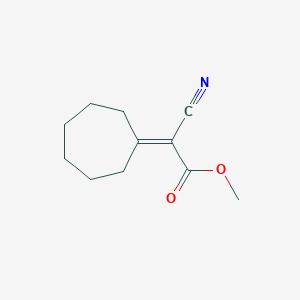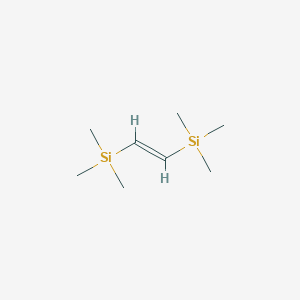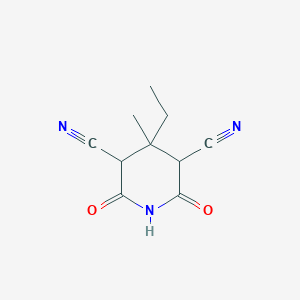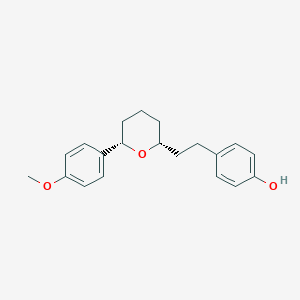
Prochlorperazine edisylate
Overview
Description
Prochlorperazine edisylate is a propylpiperazine derivative of phenothiazine, primarily used as an antiemetic and antipsychotic agent. It is effective in controlling severe nausea and vomiting, as well as treating schizophrenia and other psychotic disorders . The compound is known for its ability to depress the chemoreceptor trigger zone, thereby exerting its antiemetic effects .
Mechanism of Action
Target of Action
Prochlorperazine Edisylate primarily targets D2 dopamine receptors in the brain . These receptors are somatodendritic autoreceptors, playing a crucial role in regulating dopamine release, synthesis, and neuron firing .
Mode of Action
This compound exerts its effects by blocking D2 dopamine receptors in the brain . This blockade leads to changes in the firing rate of dopamine neurons and dopamine release . In addition to dopamine receptors, this compound also blocks histaminergic, cholinergic, and noradrenergic receptors .
Biochemical Pathways
The blocking of D2 dopamine receptors by this compound affects the dopaminergic pathways in the brain, which are involved in a variety of functions including behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, and learning .
Pharmacokinetics
The pharmacokinetic properties of this compound include its distribution, metabolism, and excretion . The volume of distribution is between 1400 to 1548 L . It is primarily metabolized in the liver, with N-desmethyl prochlorperazine being the major active metabolite . The compound is mainly excreted in the feces . The half-life of elimination for oral administration is between 6 to 10 hours for a single dose and 14 to 22 hours for repeated dosing .
Result of Action
The primary result of this compound’s action is its antiemetic effect , which is achieved through a depressant action on the chemoreceptor trigger zone . This leads to the relief of severe nausea and vomiting . It also has a clinically useful antipsychotic effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of large amounts of central nervous system depressants (such as alcohol, barbiturates, narcotics, etc.) can contraindicate its use .
Biochemical Analysis
Biochemical Properties
Prochlorperazine edisylate plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily inhibits dopamine receptors, particularly the D2 subtype, in the brain. This inhibition reduces the activity of dopaminergic neurons, leading to its antipsychotic and antiemetic effects . Additionally, this compound interacts with histaminergic, cholinergic, and adrenergic receptors, contributing to its broad pharmacological profile .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, this compound alters neurotransmitter release and neuronal activity, which can impact mood, behavior, and perception . Furthermore, it affects the chemoreceptor trigger zone in the brain, reducing nausea and vomiting .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to D2 dopamine receptors, preventing dopamine from exerting its effects. This blockade leads to decreased dopaminergic signaling, which is crucial for its antipsychotic action . Additionally, this compound inhibits histaminergic, cholinergic, and adrenergic receptors, contributing to its antiemetic and sedative properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it may degrade over extended periods. Short-term effects include rapid onset of action within ten to twenty minutes following intramuscular administration, with a duration of action lasting three to four hours . Long-term effects on cellular function have been observed, including potential alterations in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively reduces nausea and vomiting and exhibits antipsychotic properties. At higher doses, this compound can cause adverse effects such as sedation, hypotension, and motor disturbances . Toxicity studies in animals have shown that the compound has a relatively high lethal dose, indicating a wide margin of safety .
Metabolic Pathways
This compound undergoes extensive hepatic metabolism involving oxidation, hydroxylation, demethylation, sulfoxide formation, and conjugation with glucuronic acid. The primary enzyme responsible for its metabolism is cytochrome P450 2D6 (CYP2D6) . Metabolites such as N-desmethyl prochlorperazine, prochlorperazine sulfoxide, and prochlorperazine 7-hydroxide have been detected in plasma .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is administered via intramuscular or intravenous routes, leading to rapid absorption and distribution . The compound binds extensively to plasma proteins, facilitating its transport in the bloodstream . Additionally, this compound may enter the enterohepatic circulation, prolonging its presence in the body .
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it exerts its pharmacological effects. The compound targets dopamine receptors in the brain, particularly in regions such as the basal ganglia and limbic system . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prochlorperazine edisylate is synthesized through a series of chemical reactions involving phenothiazine derivativesThe final step involves the formation of the edisylate salt by reacting the base compound with ethanedisulfonic acid .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes:
- Chlorination of phenothiazine.
- Alkylation with propylpiperazine.
- Formation of the edisylate salt using ethanedisulfonic acid. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Prochlorperazine edisylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its base form.
Substitution: The phenothiazine ring can undergo substitution reactions, particularly at the chlorine and nitrogen positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Base form of prochlorperazine.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Prochlorperazine edisylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.
Promethazine: A phenothiazine derivative primarily used as an antihistamine and antiemetic.
Fluphenazine: A phenothiazine derivative used as an antipsychotic.
Uniqueness: Prochlorperazine edisylate is unique due to its specific combination of antiemetic and antipsychotic effects. Its ability to effectively control severe nausea and vomiting, along with its antipsychotic properties, makes it a valuable compound in both clinical and research settings .
Properties
IUPAC Name |
2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;ethane-1,2-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3S.C2H6O6S2/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;3-9(4,5)1-2-10(6,7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H2,(H,3,4,5)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOUGRBFXFILIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CS(=O)(=O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074483 | |
| Record name | Prochlorperazine edisylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
73.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56422461 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1257-78-9 | |
| Record name | Prochlorperazine edisylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prochlorperazine edisylate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001257789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prochlorperazine edisylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Prochlorperazine edisylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethane-1,2-disulphonic acid, compound with 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCHLORPERAZINE EDISYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG20W5VQZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



